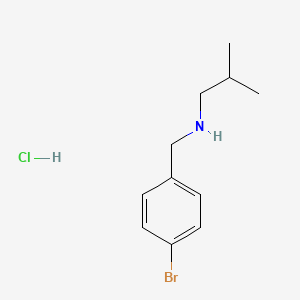

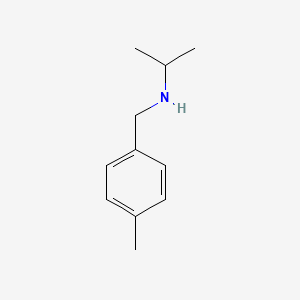

N-(4-Bromobenzyl)-2-methyl-1-propanamine hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-(4-Bromobenzyl)-2-methyl-1-propanamine hydrochloride" is a brominated benzylamine derivative. While the provided papers do not directly discuss this specific compound, they do provide insights into similar brominated benzyl compounds and their properties, which can be used to infer some aspects of the compound . For instance, brominated benzylamines are often of interest due to their potential pharmacological activities and their use as intermediates in organic synthesis .

Synthesis Analysis

The synthesis of brominated benzylamine derivatives typically involves the reaction of bromobenzene compounds with amines. For example, the synthesis of 4-Bromo-N-(di-n-propylcarbamothioyl)benzamide involves the reaction of 4-bromobenzoyl chloride with potassium thiocyanate followed by condensation with di-n-propylamine . Similarly, the synthesis of N-[(1R)-1-(4-Chlorophenyl)ethyl]-Cyanamide was achieved by electrophilic cyanation of a commercially available amine with cyanogen bromide . These methods suggest that the target compound could potentially be synthesized through a similar pathway involving the reaction of a suitable bromobenzene with 2-methyl-1-propanamine, followed by hydrochloride formation.

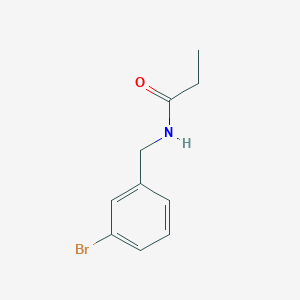

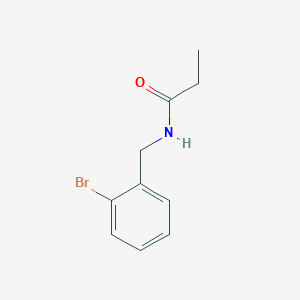

Molecular Structure Analysis

The molecular structure of brominated benzylamine derivatives is characterized by the presence of a bromine atom on the benzene ring, which can significantly influence the electronic properties of the molecule. For instance, the crystal structure of 2-bromo-N-(2,4-difluorobenzyl)benzamide was determined by X-ray diffraction, revealing a monoclinic system with specific bond lengths and angles . Although the exact structure of "N-(4-Bromobenzyl)-2-methyl-1-propanamine hydrochloride" is not provided, it is likely to exhibit similar structural features due to the presence of the bromine substituent.

Chemical Reactions Analysis

Brominated benzylamines can undergo various chemical reactions, including N-debenzylation, as demonstrated in a study where benzylamines were converted to amine hydrochlorides using a Pd-C catalytic system . This indicates that the target compound may also be amenable to such transformations, which could be useful in further synthetic applications.

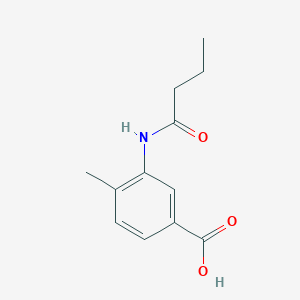

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzylamine derivatives can be inferred from related compounds. For example, the gas chromatographic separations of substituted N-benzyl 4-bromo-2,5-dimethoxyphenylisopropylamines were achieved on a midpolarity capillary column, and the mass spectra provided insights into the fragmentation patterns of these molecules . Additionally, the crystal structure and theoretical studies of related compounds provide information on their stability, intermolecular interactions, and electronic properties . These studies suggest that "N-(4-Bromobenzyl)-2-methyl-1-propanamine hydrochloride" would have distinct spectroscopic signatures and crystalline properties that could be characterized using similar analytical techniques.

科学研究应用

1. Synthesis of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives

- Application Summary: This research involves the design and synthesis of novel compounds, containing in their molecules an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety . These compounds belong to N-acyl-α-amino acids, 4H-1,3-oxazol-5-ones, 2-acylamino ketones, and 1,3-oxazoles chemotypes .

- Methods of Application: The synthesized compounds were characterized through elemental analysis, MS, NMR, UV/VIS, and FTIR spectroscopic techniques . Their purities were verified by reversed-phase HPLC .

- Results or Outcomes: The new compounds were tested for antimicrobial action against bacterial and fungal strains, for antioxidant activity by DPPH, ABTS, and ferric reducing power assays, and for toxicity on freshwater cladoceran Daphnia magna Straus . The results of antimicrobial activity, antioxidant effect, and toxicity assays, as well as of in silico analysis revealed a promising potential of N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine and 2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one for developing novel antimicrobial agents to fight Gram-positive pathogens .

2. Synthesis of N-(4-Bromobenzyl)-2-(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)benzeneamine

- Application Summary: This research involves the synthesis of a novel N-(4-bromobenzyl)-2-(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)benzeneamine . This compound is a rare example of condensation of N-substituted 3,1-benzoxazine-2,4-dione with 1,2-phenylenediamine .

- Methods of Application: The synthesis was performed by condensation of N-(4-bromobenzyl)-3,1-benzoxazine-2,4-dione with 4,5-dimethyl-1,2-phenylenediamine in refluxing acetic acid . The identity of product was proven by the single-crystal X-ray diffraction analysis .

- Results or Outcomes: The straightforward synthesis of this novel compound was performed and the identity of the product was confirmed .

3. Synthesis of 4-Bromo-N-methylbenzylamine

- Application Summary: This compound is a brominated derivative of N-methylbenzylamine, which is often used as a building block in organic synthesis .

- Methods of Application: The synthesis of this compound typically involves the reaction of 4-bromobenzyl chloride with methylamine .

- Results or Outcomes: The product is a brominated amine that can be used in further reactions to synthesize more complex molecules .

4. N-(4-bromobenzyl)-2-methyl-2-propanamine hydrochloride

- Application Summary: This compound is a building block in organic synthesis . It is often used in the synthesis of various organic compounds .

- Methods of Application: The compound can be used in various organic reactions as a reagent .

- Results or Outcomes: The product of these reactions can be used in further reactions to synthesize more complex molecules .

5. Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives

- Application Summary: This research involves the design and synthesis of novel compounds, containing in their molecules an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety . These compounds belong to N-acyl-α-amino acids, 4H-1,3-oxazol-5-ones, 2-acylamino ketones, and 1,3-oxazoles chemotypes .

- Methods of Application: The synthesized compounds were characterized through elemental analysis, MS, NMR, UV/VIS, and FTIR spectroscopic techniques . Their purities were verified by reversed-phase HPLC .

- Results or Outcomes: The new compounds were tested for antimicrobial action against bacterial and fungal strains, for antioxidant activity by DPPH, ABTS, and ferric reducing power assays, and for toxicity on freshwater cladoceran Daphnia magna Straus . The results of antimicrobial activity, antioxidant effect, and toxicity assays, as well as of in silico analysis revealed a promising potential of N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine and 2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one for developing novel antimicrobial agents to fight Gram-positive pathogens .

安全和危害

属性

IUPAC Name |

N-[(4-bromophenyl)methyl]-2-methylpropan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrN.ClH/c1-9(2)7-13-8-10-3-5-11(12)6-4-10;/h3-6,9,13H,7-8H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKNQCKWZTMOQCN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNCC1=CC=C(C=C1)Br.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BrClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Bromobenzyl)-2-methyl-1-propanamine hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(3-chloro-4-fluorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1285095.png)

![2-([1,1'-Biphenyl]-4-yloxy)ethylamine hydrochloride](/img/structure/B1285114.png)

![4-[(Isobutyrylamino)methyl]benzoic acid](/img/structure/B1285124.png)

![[(5-tert-butyl-1H-pyrazol-3-yl)methyl]amine dihydrochloride](/img/structure/B1285130.png)